

3-Bromo-6-methyl-1H-indazol-5-amine physical and chemical properties

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Compound of Interest

Compound Name: 3-Bromo-6-methyl-1H-indazol-5-amine

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An In-depth Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-6-methyl-1H-indazol-5-amine**. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and general experimental protocols based on structurally related molecules. The indazole scaffold is a key pharmacophore in many biologically active compounds, particularly as kinase inhibitors in cancer therapy.

Core Physical and Chemical Properties

Experimental data for the physical and chemical properties of **3-Bromo-6-methyl-1H-indazol-5-amine** is not extensively available in peer-reviewed literature. The following tables summarize the available compound identification and predicted physicochemical properties.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3-bromo-6-methyl-1H-indazol-5-amine
CAS Number	1000343-43-0
Molecular Formula	C ₈ H ₈ BrN ₃
Molecular Weight	226.08 g/mol
Canonical SMILES	CC1=CC2=C(C=C1N)C(=NN2)Br
InChI	InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
InChIKey	QANHUNMOMXHWPX-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available
pKa	Not available
LogP	Not available

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Bromo-6-methyl-1H-indazol-5-amine** are not readily found in the public domain. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted indazoles. Below is a representative protocol for the synthesis of a related bromo-indazol-amine, which could be adapted for the target compound.

Representative Synthesis: Preparation of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile

This protocol describes the synthesis of an isomer, 5-Bromo-1H-indazol-3-amine, and serves as an illustrative example of indazole ring formation.

Materials:

- 5-Bromo-2-fluorobenzonitrile
- Hydrazine hydrate (80%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 10-20 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.
- Remove the solvent and excess hydrazine under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-bromo-1H-indazol-3-amine.

Note: This is a generalized procedure and would require optimization for the synthesis of **3-Bromo-6-methyl-1H-indazol-5-amine**, likely starting from a different substituted benzonitrile precursor.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of **3-Bromo-6-methyl-1H-indazol-5-amine**, the indazole core is a well-established scaffold for kinase inhibitors used in oncology.^[1] ^[2]^[3] Many indazole derivatives have been developed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and VEGFR signaling pathways.^[1]^[4]^[5]

Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic approach to **3-Bromo-6-methyl-1H-indazol-5-amine**, starting from a substituted toluene derivative. This represents a logical, though unconfirmed, synthetic strategy.

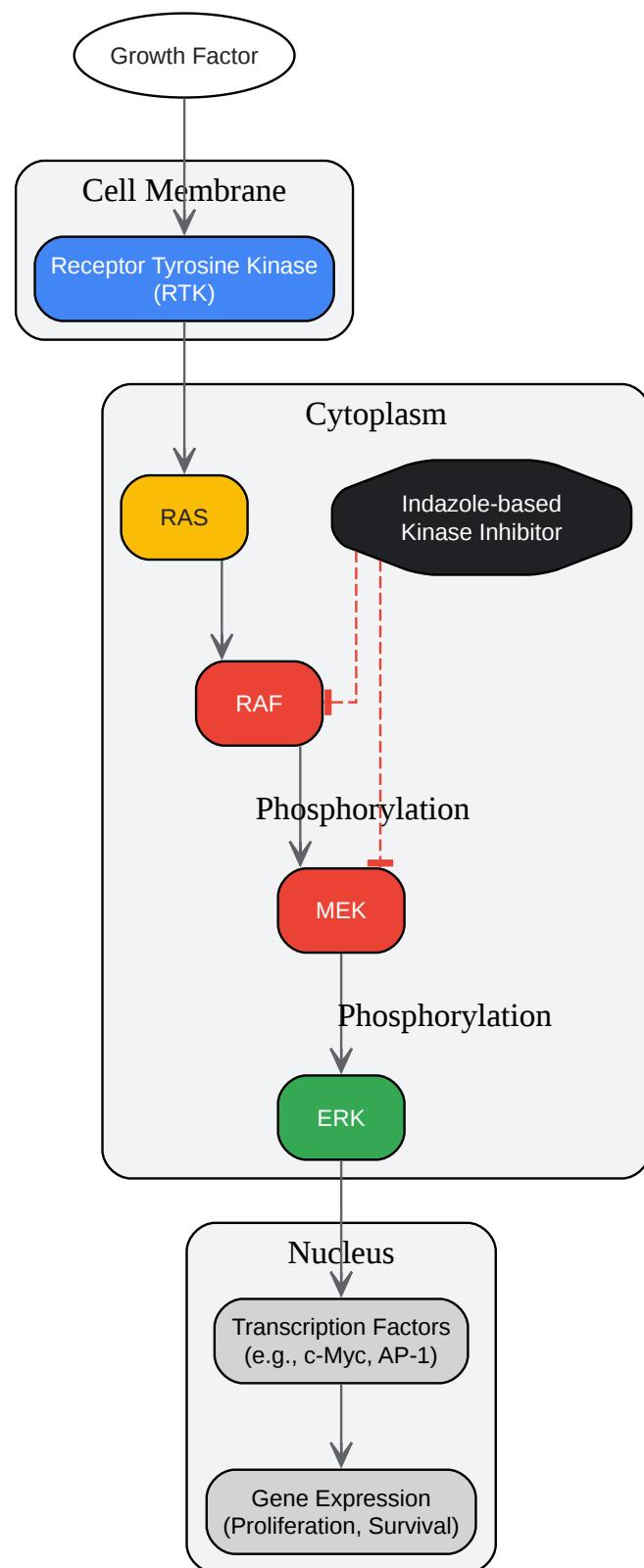


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Plausible synthetic workflow for the target compound.

Representative Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.^[4]^[6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.^[7] Indazole-based compounds are known to act as inhibitors of key kinases within this pathway, such as RAF and MEK.^[1] The diagram below illustrates the MAPK/ERK signaling cascade and indicates the potential points of inhibition by a kinase inhibitor.



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